
2H-chromene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Chromene-5-carbaldehyde is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The structure of this compound consists of a benzopyran ring system with an aldehyde functional group at the 5-position.
Preparation Methods
The synthesis of 2H-chromene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with acetic anhydride in the presence of a base can yield this compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
2H-Chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
2H-Chromene-5-carbaldehyde has been extensively studied for its applications in various fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2H-chromene-5-carbaldehyde is attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer properties are linked to the compound’s ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2H-Chromene-5-carbaldehyde can be compared with other chromene derivatives, such as 2H-chromene-4-carbaldehyde and 4H-chromene-3-carbaldehyde. While all these compounds share a similar core structure, their biological activities and chemical reactivities can differ significantly due to variations in the position and nature of functional groups. For example, 4H-chromene-3-carbaldehyde has been shown to exhibit stronger anticancer activity compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
344753-32-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-5,7H,6H2 |
InChI Key |
SMXJXTATBGRKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

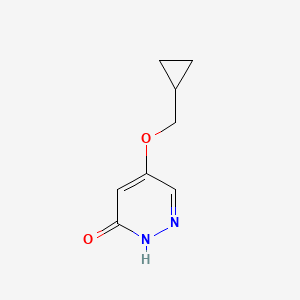
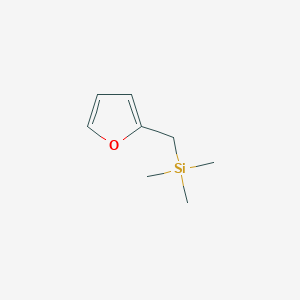
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)

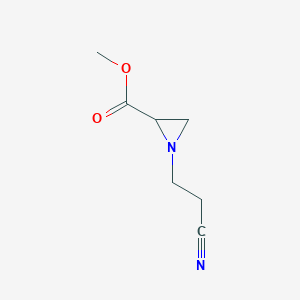
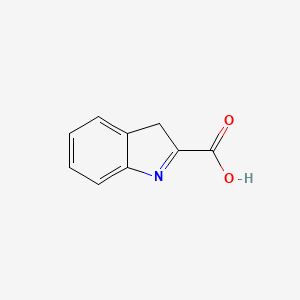
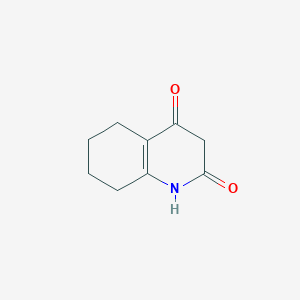
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)

